Cas no 320423-67-4 ({4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol)

{4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 4-[(2-chloro-5-thiazolyl)methoxy]-
- {4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol
- Bionet2_000486
- Oprea1_051125
- 4-((2-chlorothiazol-5-yl)methoxy)benzyl alcohol
- HMS1365G02
- {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol
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- MDL: MFCD01568776
- Inchi: 1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2
- InChI Key: OPDYAHAAXKUKKV-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(COC2C=CC(CO)=CC=2)S1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 212
- Topological Polar Surface Area: 70.6
{4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB299213-500 mg |
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol, 90%; . |
320423-67-4 | 90% | 500mg |
€678.60 | 2023-04-26 | |
A2B Chem LLC | AI81806-1g |
{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
Ambeed | A892446-1g |
{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | 90% | 1g |
$611.0 | 2024-08-03 | |
A2B Chem LLC | AI81806-5mg |
{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI81806-500mg |
{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
TRC | C012815-0.5mg |
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | C012815-2.5mg |
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
abcr | AB299213-500mg |
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol, 90%; . |
320423-67-4 | 90% | 500mg |
€678.60 | 2025-03-19 | |
abcr | AB299213-1g |
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol, 90%; . |
320423-67-4 | 90% | 1g |
€1312.80 | 2025-03-19 | |
A2B Chem LLC | AI81806-5g |
{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol |
320423-67-4 | >90% | 5g |
$4744.00 | 2024-04-20 |
{4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol Related Literature
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol
Professional Introduction to Compound with CAS No 320423-67-4 and Product Name {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol
The compound with the CAS number 320423-67-4 and the product name {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a chloro-substituted thiazole ring and a methoxyphenyl moiety makes it a promising candidate for further investigation, particularly in the development of novel therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds in drug design. The thiazole scaffold, in particular, has been extensively studied for its biological activity and structural versatility. The chloro-substituent on the thiazole ring not only enhances the compound's lipophilicity but also influences its electronic properties, making it an attractive moiety for medicinal chemists. Additionally, the methoxyphenyl group contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
The synthesis of {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol involves a multi-step process that requires precise control over reaction conditions. The introduction of the chloro-substituent at the 2-position of the thiazole ring is a critical step, as it determines the compound's overall reactivity and biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
In terms of biological activity, preliminary studies suggest that {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol exhibits promising properties as an intermediate in the synthesis of bioactive molecules. The combination of the thiazole and methoxyphenyl groups may confer unique pharmacological effects, making it suitable for applications in areas such as anti-inflammatory, antiviral, and anticancer therapies. Further research is needed to fully elucidate its mechanism of action and potential therapeutic benefits.
The compound's structural features also make it an interesting candidate for computational studies. Molecular modeling techniques can be used to predict how {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol interacts with biological targets at the molecular level. This information is crucial for optimizing its pharmacokinetic properties and improving its efficacy as a drug candidate. Additionally, computational studies can help identify potential side effects and toxicities associated with the compound.
One of the most exciting aspects of this compound is its potential for developing novel drug candidates with improved pharmacological profiles. The presence of both the chloro-substituted thiazole ring and the methoxyphenyl group suggests that it may have multiple modes of action, which could be beneficial in treating complex diseases. For instance, it may exhibit both anti-inflammatory and anticancer activities simultaneously, providing a more comprehensive therapeutic approach.
Recent advancements in drug discovery technologies have enabled researchers to rapidly screen large libraries of compounds for biological activity. This high-throughput screening (HTS) approach has been instrumental in identifying new lead compounds for drug development. The compound with CAS number 320423-67-4 is well-positioned to benefit from these technologies, as its unique structure may provide novel insights into disease mechanisms and therapeutic strategies.
The role of {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol as an intermediate in synthetic chemistry is also noteworthy. Its structural features make it a versatile building block for constructing more complex molecules with desired biological activities. By modifying different parts of its structure, chemists can fine-tune its properties to meet specific therapeutic requirements.
In conclusion, the compound with CAS number 320423-67-4 and product name {4-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}methanol represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a promising candidate for further investigation. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound is poised to play a crucial role in the development of novel therapeutic agents.
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